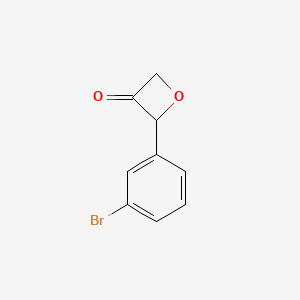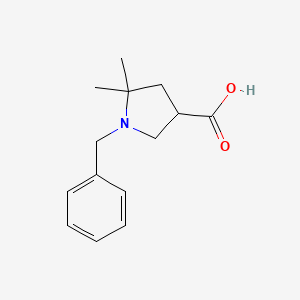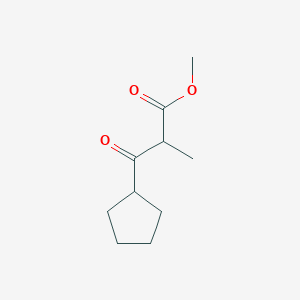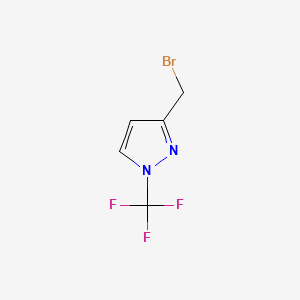![molecular formula C12H16F3NO B15314124 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known to impart significant biological activity. The presence of a trifluoromethyl group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Méthodes De Préparation
The synthesis of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Prop-2-en-1-one Moiety:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic core, leading to the formation of various derivatives.
Condensation: The prop-2-en-1-one moiety can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-[9-(Trifluoromethyl)-6-azaspiro[3
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: Its unique chemical properties make it suitable for use in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind covalently to certain proteins, such as the KRAS G12C mutant, inhibiting its activity . This binding occurs through the formation of a covalent bond with a cysteine residue in the protein’s active site, leading to the disruption of its function and subsequent inhibition of cellular proliferation and differentiation.
Comparaison Avec Des Composés Similaires
1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one can be compared with other spirocyclic compounds and trifluoromethylated molecules:
Spirocyclic Compounds: Similar compounds include spirooxindoles and spirotetrahydroquinolines, which also exhibit significant biological activity due to their unique structures.
Trifluoromethylated Compounds: Compounds like trifluoromethyl ketones and trifluoromethyl amines share the trifluoromethyl group, which enhances their pharmacokinetic properties.
The uniqueness of this compound lies in its combination of a spirocyclic core and a trifluoromethyl group, which imparts both structural stability and enhanced biological activity.
Propriétés
Formule moléculaire |
C12H16F3NO |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
1-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one |
InChI |
InChI=1S/C12H16F3NO/c1-2-10(17)16-7-4-9(12(13,14)15)11(8-16)5-3-6-11/h2,9H,1,3-8H2 |
Clé InChI |
FLFNMNQPAYQWQQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCC(C2(C1)CCC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)


![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)

![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)
![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)

![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)




![Methyl2-[3-(bromomethyl)oxolan-3-yl]acetate](/img/structure/B15314130.png)
